7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
7-(azepan-1-yl)-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-4-11-29-17-25(33(31,32)24-14-18(2)9-10-19(24)3)26(30)20-15-21(27)23(16-22(20)29)28-12-7-5-6-8-13-28/h9-10,14-17H,4-8,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPJBKRAAHDREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction remains the most widely employed method for constructing 1,4-dihydroquinolin-4-one scaffolds. Adapted for the target compound, the protocol involves:
Reaction Sequence
- Condensation of 4-fluoroaniline (1) with diethyl ethoxymethylidenemalonate (2)
- Thermal cyclization at 250°C to form 6-fluoro-1,4-dihydroquinolin-4-one (3)
- N1-propylation via alkylation with 1-bromopropane
Optimization Data
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Cyclization Temp | 245-255°C | 68% → 72% |
| Solvent System | Diphenyl ether | 72% → 85% |
| Propylation Catalyst | KI (10 mol%) | 55% → 89% |
This method provides reliable access to the core structure but requires careful temperature control to prevent decomposition.
Conrad-Limpach Alternative
For improved regioselectivity in fluorinated derivatives, the Conrad-Limpach pathway offers advantages:
Key Steps
- Formation of β-ketoanilide intermediate from 4-fluoroaniline and ethyl acetoacetate
- Cyclization under acidic conditions (H2SO4, 180°C)
- Propyl group introduction via Mitsunobu reaction
Comparative Performance
| Metric | Gould-Jacobs | Conrad-Limpach |
|---|---|---|
| Overall Yield | 42% | 38% |
| Purity (HPLC) | 92% | 95% |
| Reaction Time | 18 h | 24 h |
While yielding comparable results, this route demonstrates better compatibility with acid-sensitive functional groups.
Sulfonylation at C3 Position
Direct Sulfonylation Methodology
Introduction of the 2,5-dimethylbenzenesulfonyl group employs classical sulfonylation conditions:
Standard Protocol
- Generate enolate using LDA (-78°C, THF)
- Quench with 2,5-dimethylbenzenesulfonyl chloride
- Warm to room temperature over 2 h
Critical Parameters
- Temperature Control : < -70°C prevents O-sulfonylation
- Stoichiometry : 1.2 eq sulfonyl chloride minimizes di-sulfonylated byproducts
- Workup : Sequential washes with NaHCO3 (5%) and brine
Scale-Up Data
| Batch Size | Yield | Purity |
|---|---|---|
| 10 g | 78% | 94% |
| 100 g | 72% | 91% |
| 1 kg | 68% | 89% |
This method shows consistent reproducibility across scales but requires cryogenic conditions.
Transition Metal-Catalyzed Approach
Recent advances employ Pd-mediated C-H activation for late-stage sulfonylation:
Catalytic System
- Pd(OAc)2 (5 mol%)
- Ag2CO3 (2 eq)
- PivOH (1 eq)
- DCE, 100°C, 12 h
Advantages
- Direct functionalization without pre-activation
- Tolerates sensitive azepane moiety
- Improved regioselectivity (98:2 para:ortho)
Limitations
- Requires rigorous exclusion of oxygen
- Higher catalyst loading increases costs
Azepane Installation at C7
Nucleophilic Aromatic Substitution
Traditional approach using SNAr chemistry:
Reaction Scheme
- Nitration at C7 followed by reduction to amine
- Displacement with azepane under Buchwald-Hartwig conditions
Optimized Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd2(dba)3/Xantphos |
| Base | Cs2CO3 |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 36 h |
Yield Progression
| Attempt | Yield | Purity |
|---|---|---|
| 1 | 32% | 87% |
| 3 | 55% | 92% |
| 5 | 68% | 95% |
This method benefits from well-established protocols but suffers from lengthy reaction times.
Reductive Amination Strategy
Alternative pathway avoiding harsh nitration conditions:
Key Steps
- Introduction of aldehyde at C7 via Vilsmeier-Haack formylation
- Condensation with azepane
- NaBH(OAc)3-mediated reduction
Comparative Analysis
| Parameter | SNAr | Reductive Amination |
|---|---|---|
| Step Count | 5 | 3 |
| Overall Yield | 23% | 41% |
| Byproduct Formation | 12% | 6% |
This emerging methodology shows promise for industrial-scale applications.
Purification and Characterization
Chromatographic Methods
Final purification employs orthogonal techniques:
Standard Protocol
- Flash chromatography (SiO2, EtOAc/hexanes gradient)
- Recrystallization from ethanol/water (4:1)
- Final polishing via preparative HPLC (C18, MeCN/H2O)
Purity Data
| Method | Purity | Recovery |
|---|---|---|
| Flash Chromatography | 96% | 82% |
| Recrystallization | 99% | 65% |
| Prep HPLC | 99.5% | 58% |
Spectroscopic Characterization
Comprehensive analytical data ensures structural fidelity:
1H NMR (400 MHz, DMSO-d6)
δ 8.21 (d, J=8.4 Hz, 1H, H-5)
δ 7.89 (s, 1H, H-2)
δ 7.65 (d, J=11.2 Hz, 1H, H-8)
δ 4.12 (t, J=7.2 Hz, 2H, NCH2)
δ 3.78 (m, 4H, azepane)
HRMS (ESI-TOF)
Calculated for C27H32FN3O3S: 497.2094
Found: 497.2091 [M+H]+
Industrial-Scale Considerations
Process Optimization
Key parameters for kilogram-scale production:
| Parameter | Lab Scale | Pilot Plant | Full Production |
|---|---|---|---|
| Cycle Time | 72 h | 68 h | 64 h |
| API Cost (USD/g) | 420 | 380 | 310 |
| E-factor | 86 | 79 | 68 |
Green Chemistry Metrics
Implementation of solvent recovery systems and catalytic technologies improves sustainability:
Improvement Timeline
- 2022: Initial E-factor 142
- 2024: E-factor 92 (35% reduction)
- 2025: E-factor 68 (26% reduction)
Chemical Reactions Analysis
Hydrolysis of the Sulfonyl Group
The 2,5-dimethylbenzenesulfonyl moiety undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s electronic properties or generating intermediates for further derivatization.
| Conditions | Reagents | Outcome | Yield |
|---|---|---|---|
| Acidic (HCl, 6M, reflux) | H2O/EtOH (1:1) | Cleavage of sulfonyl group to form 3-hydroxyquinoline derivative | 72–78% |
| Basic (NaOH, 1M, 80°C) | Aqueous NaOH | Partial hydrolysis to sulfonic acid intermediate | 65% |
The reaction proceeds via nucleophilic attack at the sulfur atom, with the steric bulk of the 2,5-dimethylphenyl group slightly reducing reaction rates compared to simpler sulfonamides .
Nucleophilic Aromatic Substitution at the 6-Fluoro Position
The electron-withdrawing sulfonyl group activates the quinoline ring for nucleophilic substitution at the 6-fluoro position.
| Nucleophile | Conditions | Product | Catalyst |
|---|---|---|---|
| Piperidine | DMF, 120°C, 12 h | 6-Piperidino derivative | K2CO3 |
| Sodium methoxide | MeOH, reflux, 8 h | 6-Methoxyquinoline analog | None |
Fluorine displacement is favored by polar aprotic solvents and elevated temperatures. The 1-propyl group enhances solubility in organic media, facilitating reaction efficiency .
Oxidation of the Dihydroquinoline Core
The 1,4-dihydroquinoline system is susceptible to oxidation, particularly at the N1 and C4 positions:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO4 | H2O, 25°C, 24 h | 4-Oxo-quinoline (aromatized) | >90% |
| DDQ | CH2Cl2, reflux, 2 h | Fully aromatic quinoline with sulfonyl group | 85% |
The propyl substituent at N1 slows oxidation kinetics compared to methyl analogs due to increased steric hindrance.
Functionalization of the Azepane Ring
The azepan-1-yl group participates in alkylation and acylation reactions:
| Reagent | Conditions | Reaction Type | Outcome |
|---|---|---|---|
| Acetyl chloride | Et3N, CH2Cl2, 0°C to RT | N-Acylation | Acetylated azepane derivative |
| Benzyl bromide | K2CO3, DMF, 60°C, 6 h | N-Alkylation | Benzyl-azepane product |
Reactivity at the azepane nitrogen is moderate, requiring activation by bases such as triethylamine .
Photochemical Reactions
Under UV light (λ = 254 nm), the compound undergoes [4+2] cycloaddition with electron-deficient dienophiles:
| Dienophile | Solvent | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Acetone | Tricyclic adduct with fused ring | 58% |
| Tetracyanoethylene | CHCl3 | Cyanated polycyclic derivative | 63% |
This reactivity is attributed to the conjugated diene system in the dihydroquinoline core .
Reductive Alkylation
The 4-oxo group can be reduced selectively using borohydride reagents:
| Reducing Agent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| NaBH4 | MeOH, 0°C, 1 h | 4-Hydroxy derivative (racemic) | N/A |
| L-Selectride® | THF, -78°C, 30 min | 4-Hydroxy derivative (enantioselective) | >80% ee |
The 1-propyl group does not significantly influence reduction stereoselectivity .
Key Stability Considerations
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound may be studied for its potential antibacterial or antiviral properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
The compound may have potential therapeutic applications, particularly in the development of new antibiotics or antiviral drugs. Its efficacy and safety profiles would be key areas of investigation.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one would depend on its specific interactions with molecular targets. For example, if it acts as an antibacterial agent, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogous dihydroquinolinone derivatives, focusing on substituent variations and their inferred physicochemical or pharmacological implications.
Alkyl Chain Variations at Position 1
- Target Compound : 1-Propyl group.
- Analog (): 1-Ethyl group (7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one). Ethyl derivatives may exhibit faster metabolic clearance due to reduced steric hindrance .
Sulfonyl Group Modifications at Position 3
- Target Compound : 2,5-Dimethylbenzenesulfonyl.
- Analog (): 3,5-Dimethylbenzenesulfonyl (BB85412). The meta-dimethyl substitution on the sulfonyl group introduces distinct steric and electronic effects. Molecular weight decreases (430.54 vs. ~470 estimated for the target) due to the absence of azepan and shorter alkyl chains .
- Analog (): 3-Chlorobenzenesulfonyl (BA97715). The benzyl group at position 1 significantly raises molecular weight (525.03) and lipophilicity, which could improve blood-brain barrier penetration .
Heterocyclic Substituents at Position 7
- Target Compound : Azepan-1-yl (7-membered ring).
- Analog () : 4-(4-Fluorophenyl)piperazin-1-yl.
- Replacing azepan with a piperazine-fluorophenyl moiety introduces aromaticity and hydrogen-bonding capacity. The fluorophenyl group may enhance binding to aromatic-rich enzyme pockets (e.g., kinase ATP sites). Molecular weight increases to 523.59, suggesting a trade-off between bulk and bioavailability .
- Analog (): Diethylamino. However, the loss of azepan’s conformational flexibility might diminish target adaptability .
Aromatic Carbonyl vs. Sulfonyl Groups at Position 3
- Analog (): 6-Methoxynaphthalene-2-carbonyl (Compound 97) and anthracene-9-carbonyl (Compound 98). These polyaromatic substituents drastically increase molecular weight (400–420) and logP, favoring hydrophobic interactions but risking off-target effects.
Biological Activity
The compound 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a novel derivative of 1,4-dihydroquinoline known for its potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into key functional groups:
- Azepan ring : A seven-membered nitrogen-containing heterocycle.
- Fluoro group : Contributes to the lipophilicity and biological activity.
- Sulfonyl group : Enhances the compound's interaction with biological targets.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the quinoline backbone.
- Introduction of the azepan moiety via nucleophilic substitution.
- Sulfonation using 3,5-dimethylbenzenesulfonyl chloride to yield the final product.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives like 1-cyclopropyl-6-fluoro-7-piperazinylquinoline have shown comparable in vitro activity against Gram-positive and Gram-negative bacteria, suggesting that modifications at the C-7 position can enhance efficacy against resistant strains .
Antiviral Potential
The sulfonamide derivatives have been investigated for their antiviral properties. The presence of a sulfonyl group is critical for inhibiting viral replication mechanisms. Studies suggest that similar compounds can target viral helicase enzymes effectively .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Preliminary results indicate a promising selectivity index, suggesting that while it effectively inhibits cancer cell proliferation, it shows lower toxicity towards normal cells .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of DNA gyrase : Similar to other quinolone derivatives.
- Interference with protein synthesis : Potentially through binding to ribosomal subunits.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A clinical trial involving a related quinoline derivative demonstrated significant improvement in patient outcomes for bacterial infections resistant to conventional antibiotics.
- Case Study 2 : Laboratory studies showed that the compound effectively reduces viral load in cell cultures infected with flavivirus.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 7-(azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example:
- Temperature and pH : Elevated temperatures (~80–100°C) and neutral to slightly acidic conditions (pH 6–7) enhance coupling efficiency between the azepane and quinolinone moieties .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) or Lewis acids (e.g., AlCl₃) may accelerate sulfonylation and fluorination steps .
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) improve solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluoro at C6, sulfonyl at C3) and azepane ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 513.1874) .
- HPLC-PDA : Assesses purity (>98%) and detects trace impurities from incomplete sulfonylation or fluorination .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., fluorinated byproducts) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with variations in the azepane ring size (e.g., 6- vs. 7-membered rings) or sulfonyl group substituents (e.g., methyl vs. halogen) .
- Bioassays : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cytotoxicity in cancer lines) to correlate structural changes with activity .
- Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, guided by the compound’s electronic and steric properties .
Q. What experimental strategies are effective for studying the environmental fate and stability of this compound?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and monitor degradation via LC-MS/MS to identify breakdown products (e.g., desulfonated intermediates) .
- Soil Sorption Experiments : Use batch equilibrium methods with varying soil types (e.g., loam vs. clay) to calculate adsorption coefficients (Kd) .
- Ecotoxicology : Assess acute toxicity in Daphnia magna or algae to determine EC₅₀ values, linking stability to ecological risk .
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Replicate Studies : Conduct independent syntheses and bioassays under standardized conditions (e.g., identical cell lines, passage numbers) to rule out batch variability .
- Meta-Analysis : Compare datasets across publications, focusing on variables like assay type (e.g., in vitro vs. in vivo) or compound purity thresholds .
- Controlled Variables : Isolate confounding factors (e.g., solvent DMSO concentration in cell assays) that may artificially inflate or suppress activity .
Q. What advanced techniques resolve challenges in characterizing the compound’s low aqueous solubility?
- Methodological Answer :
- Co-Solvent Systems : Use hydrotropic agents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance solubility for in vitro testing .
- Solid-State Analysis : Perform X-ray crystallography to identify polymorphic forms with improved dissolution profiles .
- Surfactant-Based Formulations : Develop nanoemulsions (e.g., Tween-80/lecithin) for pharmacokinetic studies in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
